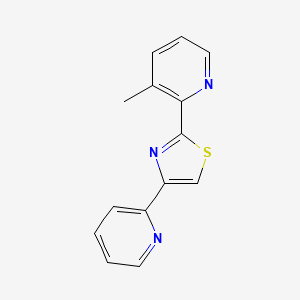
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is a heterocyclic compound that contains both pyridine and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyridine substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the thiazole ring.
Substitution Reactions: Introduction of the pyridine rings can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The pyridine and thiazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole depends on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)thiazole: Lacks the methyl group on the pyridine ring.
4-(2-Pyridyl)thiazole: Similar structure but different substitution pattern.
Uniqueness
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H11N3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11N3S/c1-10-5-4-8-16-13(10)14-17-12(9-18-14)11-6-2-3-7-15-11/h2-9H,1H3 |
InChI Key |
BCVIBLAHQYXUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















